(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide
Description
The compound “(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide” features a fused bicyclic core comprising tetrahydrothieno[3,4-d]thiazole with a 5,5-dioxide modification. This sulfone group enhances polarity and stabilizes the thiazole ring, influencing both reactivity and solubility. The butyramide side chain at the imine nitrogen introduces a flexible aliphatic moiety, which may impact pharmacokinetic properties such as lipophilicity and metabolic stability.
Properties
Molecular Formula |
C15H17FN2O3S2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C15H17FN2O3S2/c1-2-3-14(19)17-15-18(11-6-4-10(16)5-7-11)12-8-23(20,21)9-13(12)22-15/h4-7,12-13H,2-3,8-9H2,1H3 |
InChI Key |
CEACFUDOXMKWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative.
Formation of the Ylidene Group: This step involves the formation of the ylidene group through a condensation reaction with an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the intermediate with butyramide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related heterocyclic derivatives, focusing on core scaffolds, substituents, spectral data, and physicochemical properties.
Structural and Functional Group Comparisons
Key Observations :
- The target’s sulfone group distinguishes it from thione-containing triazoles (e.g., C=S at 1247–1255 cm⁻¹ in ) and enhances polarity compared to non-sulfonated analogs.
- The 4-fluorophenyl group parallels electron-deficient aromatic systems in triazoles (e.g., 2,4-difluorophenyl in ) but contrasts with electron-rich substituents like 5-methylfuran in thiazolo-pyrimidines .
- The butyramide chain offers greater conformational flexibility than rigid benzamide or carbonitrile groups in analogs .
Spectral Data Comparison
Key Observations :
- The target’s sulfone group would exhibit strong S=O stretches at ~1320–1150 cm⁻¹, absent in C=S-containing triazoles .
- The butyramide chain introduces distinct aliphatic ^1H-NMR signals (e.g., δ 0.9–2.3 ppm), contrasting with methyl groups in furan-containing analogs (δ 2.24 ppm) .
- Aromatic proton signals (δ 7.0–8.3 ppm) are consistent across fluorophenyl, cyanophenyl, and benzamide derivatives .
Key Observations :
- Higher melting points in triazoles (e.g., 268–269°C in ) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to thiazolo-pyrimidines.
- The target’s hypothetical synthesis aligns with methods for fused thiazole systems, though yields may vary with steric bulk from the butyramide chain .
Biological Activity
(Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A thiazole ring
- A butyramide moiety
- A fluorophenyl substituent
This structural complexity contributes to its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structural elements allow it to modulate the activity of these targets, leading to various pharmacological effects.
Antioxidant Activity
Research indicates that compounds similar to (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide exhibit notable antioxidant properties. For instance, derivatives containing the 1,2,4-triazole moiety have shown significant DPPH radical scavenging activity, surpassing that of ascorbic acid in some cases . This suggests potential applications in oxidative stress-related conditions.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies involving various cancer cell lines, including glioblastoma and triple-negative breast cancer cells, demonstrate cytotoxic effects. For example, certain derivatives have shown higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . The mechanism of action may involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's interaction with enzymes presents another avenue for its biological activity. It has been noted for potential inhibitory effects on key enzymes involved in cancer progression and other diseases. This makes it a candidate for further exploration in drug development targeting specific enzymatic pathways.
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant capacity of similar compounds using the DPPH method. Results showed that modifications in the structure significantly influenced antioxidant potency.
- Anticancer Assessment : In vitro studies demonstrated that (Z)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide induced apoptosis in cancer cell lines at specific concentrations over time, suggesting dose-dependent efficacy.
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging | Higher activity than ascorbic acid in some derivatives |
| Anticancer | MTT Assay | Cytotoxicity observed in U-87 cells; apoptotic effects noted |
| Enzyme Inhibition | Enzyme Assays | Potential inhibition of key enzymes related to cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
